Cas no 1163715-35-2 (Methanone,(4-amino-1-methyl-1H-pyrazol-3-yl)-1-piperidinyl-)

Methanone,(4-amino-1-methyl-1H-pyrazol-3-yl)-1-piperidinyl- 化学的及び物理的性質
名前と識別子
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- 1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine
- Methanone,(4-amino-1-methyl-1H-pyrazol-3-yl)-1-piperidinyl-
- STL588035
- (4-amino-1-methylpyrazol-3-yl)-piperidin-1-ylmethanone
- 1-methyl-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine
- (4-amino-1-methyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone
- Methanone, (4-amino-1-methyl-1H-pyrazol-3-yl)-1-piperidinyl-
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- インチ: 1S/C10H16N4O/c1-13-7-8(11)9(12-13)10(15)14-5-3-2-4-6-14/h7H,2-6,11H2,1H3
- InChIKey: AMHGJYHIZOZNSA-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(=CN(C)N=1)N)N1CCCCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 64.2
Methanone,(4-amino-1-methyl-1H-pyrazol-3-yl)-1-piperidinyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB554444-500 mg |
1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine; . |
1163715-35-2 | 500MG |
€528.40 | 2022-03-01 | ||
abcr | AB554444-250 mg |
1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine; . |
1163715-35-2 | 250MG |
€381.10 | 2022-03-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628218-10g |
(4-Amino-1-methyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone |
1163715-35-2 | 98% | 10g |
¥30733.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628218-2g |
(4-Amino-1-methyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone |
1163715-35-2 | 98% | 2g |
¥9036.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628218-1g |
(4-Amino-1-methyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone |
1163715-35-2 | 98% | 1g |
¥6734.00 | 2024-08-09 | |
abcr | AB554444-100 mg |
1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine; . |
1163715-35-2 | 100MG |
€281.90 | 2022-03-01 | ||
abcr | AB554444-1 g |
1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine; . |
1163715-35-2 | 1g |
€676.70 | 2022-03-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628218-5g |
(4-Amino-1-methyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone |
1163715-35-2 | 98% | 5g |
¥16825.00 | 2024-08-09 |
Methanone,(4-amino-1-methyl-1H-pyrazol-3-yl)-1-piperidinyl- 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
Methanone,(4-amino-1-methyl-1H-pyrazol-3-yl)-1-piperidinyl-に関する追加情報
Research Brief on Methanone,(4-amino-1-methyl-1H-pyrazol-3-yl)-1-piperidinyl- (CAS: 1163715-35-2): Recent Advances and Applications
The compound Methanone,(4-amino-1-methyl-1H-pyrazol-3-yl)-1-piperidinyl-, with the CAS number 1163715-35-2, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole and piperidine structural motifs, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a lead compound in drug discovery.
One of the key areas of interest is the compound's role as a kinase inhibitor. Kinases are crucial targets in the treatment of cancers and inflammatory diseases, and the structural features of 1163715-35-2 suggest a high affinity for specific kinase domains. Recent in vitro studies have demonstrated its efficacy in inhibiting aberrant kinase activity in cancer cell lines, particularly those associated with tyrosine kinase receptors. These findings highlight its potential as a candidate for further preclinical development.
In addition to its kinase inhibitory properties, 1163715-35-2 has also been investigated for its pharmacokinetic profile. Studies have shown that the compound exhibits favorable bioavailability and metabolic stability, which are critical factors for its progression into clinical trials. Advanced computational modeling and molecular dynamics simulations have further elucidated its binding interactions with target proteins, providing a foundation for structure-activity relationship (SAR) optimization.
Another noteworthy aspect of this compound is its application in neurodegenerative disease research. Preliminary data suggest that 1163715-35-2 may modulate pathways involved in neuroinflammation and oxidative stress, which are key contributors to diseases such as Alzheimer's and Parkinson's. Researchers are exploring its potential to cross the blood-brain barrier (BBB), a significant challenge in CNS drug development.
The synthesis of 1163715-35-2 has also seen advancements, with recent publications detailing more efficient and scalable routes. Green chemistry approaches, including catalytic methods and solvent-free reactions, have been employed to improve yield and reduce environmental impact. These synthetic improvements are crucial for enabling large-scale production and further pharmacological evaluation.
Despite these promising developments, challenges remain. The specificity of 1163715-35-2 for its intended targets needs further validation to minimize off-target effects. Additionally, comprehensive toxicology studies are required to assess its safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into therapeutic applications.
In conclusion, Methanone,(4-amino-1-methyl-1H-pyrazol-3-yl)-1-piperidinyl- (1163715-35-2) represents a versatile and promising compound in chemical biology and drug discovery. Its dual potential as a kinase inhibitor and a modulator of neurodegenerative pathways underscores its therapeutic value. Continued research and development efforts will be essential to fully realize its clinical potential and address existing challenges.
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